Fumaronitrile (trans-1,2-dicyanoethylene, CAS: 764-42-1) is a highly crystalline, electron-deficient alkene widely utilized as a dienophile in Diels-Alder cycloadditions, a mild electron acceptor in charge-transfer complexes, and a rigid precursor for advanced heterocycles and copolymers [1]. As the thermodynamically stable trans-isomer of dicyanoethylene, it features a highly conjugated π-system coupled with two strongly electron-withdrawing cyano groups. In procurement and material selection, fumaronitrile is prioritized for its optimal balance of high reactivity and excellent bench stability, offering a highly processable, solid-state alternative to volatile, toxic, or low-melting liquid nitriles[2].
Substituting fumaronitrile with its cis-isomer (maleonitrile), mono-substituted analogs (acrylonitrile), or fully substituted counterparts (tetracyanoethylene, TCNE) fundamentally alters process kinetics, handling requirements, and product stereochemistry [1]. Maleonitrile melts near room temperature (32 °C), complicating weighing and purification, and is prone to spontaneous isomerization to fumaronitrile under thermal or basic conditions [2]. Acrylonitrile is highly toxic, volatile, and reacts nearly two orders of magnitude slower in standard cycloadditions. Conversely, TCNE is a 'superelectrophile' with an electron affinity so high that it often leads to uncontrolled side reactions, polymerization, or rapid degradation in the presence of atmospheric moisture [3]. Fumaronitrile occupies a precise 'Goldilocks' zone of reactivity and stability that these alternatives cannot replicate.
A critical procurement differentiator for fumaronitrile is its physical state at ambient conditions. Fumaronitrile is a stable crystalline solid with a melting point of 93–96 °C, whereas its cis-isomer, maleonitrile, melts at just 32 °C [1]. In practical laboratory and industrial settings, maleonitrile often presents as a difficult-to-handle waxy solid or liquid that is challenging to purify by simple recrystallization. Fumaronitrile's higher melting point allows for straightforward isolation, accurate weighing, and long-term storage without degradation or phase changes [2].
| Evidence Dimension | Melting Point |
| Target Compound Data | 93–96 °C (Crystalline solid) |
| Comparator Or Baseline | Maleonitrile (32 °C, low-melting solid/liquid) |
| Quantified Difference | >60 °C higher melting point |
| Conditions | Standard ambient atmospheric pressure |
Solid-state handling significantly reduces the operational complexity, weighing errors, and purification costs associated with low-melting or liquid reagents.
Fumaronitrile exhibits highly accelerated reaction kinetics in Diels-Alder cycloadditions compared to mono-substituted analogs. In the benchmark reaction with cyclopentadiene in dioxane at 20 °C, the relative reaction rates for acrylonitrile, maleonitrile, and fumaronitrile are 1 : 77.9 : 88.5, respectively [1]. This demonstrates that fumaronitrile reacts nearly 90 times faster than acrylonitrile and approximately 14% faster than maleonitrile, driving higher yields and shorter reaction times for complex bicyclic syntheses [2].
| Evidence Dimension | Relative Diels-Alder Reaction Rate |
| Target Compound Data | 88.5 |
| Comparator Or Baseline | Acrylonitrile (1.0) and Maleonitrile (77.9) |
| Quantified Difference | 88.5-fold faster than acrylonitrile; 1.13-fold faster than maleonitrile |
| Conditions | Reaction with cyclopentadiene in dioxane at 20 °C |
Faster cycloaddition kinetics translate directly to reduced reactor time, lower energy consumption, and higher throughput in the synthesis of complex organic frameworks.
While strong electron acceptors are crucial for charge-transfer (CT) complexes and photoredox catalysis, over-reactivity can cause rapid degradation. Fumaronitrile possesses a gas-phase adiabatic electron affinity (EA) of 1.21 ± 0.02 eV [1]. This is significantly lower than that of the superelectrophile tetracyanoethylene (TCNE), which has an EA of approximately 2.88 eV[2]. This moderated electron affinity allows fumaronitrile to act as a stable, controlled electron acceptor without the extreme moisture sensitivity and uncontrolled polymerization risks associated with TCNE.
| Evidence Dimension | Adiabatic Electron Affinity (EA) |
| Target Compound Data | 1.21 ± 0.02 eV |
| Comparator Or Baseline | Tetracyanoethylene (TCNE) (~2.88 eV) |
| Quantified Difference | ~1.67 eV lower electron affinity |
| Conditions | Gas-phase spectroscopic determination |
Provides a stable, mild electron acceptor profile that prevents unwanted side reactions and moisture degradation during sensitive photoredox and charge-transfer applications.
Due to its high Diels-Alder reaction rate (88.5x faster than acrylonitrile) and trans-geometry, fumaronitrile is the preferred dienophile for constructing complex, stereodefined bicyclic and polycyclic systems. It ensures high yields and strict preservation of the trans-stereochemistry in the resulting cycloadducts, which is critical for pharmaceutical intermediates and natural product total synthesis [1].
With a precisely tuned electron affinity of 1.21 eV, fumaronitrile serves as an ideal mild oxidant and radical trap in photoredox catalytic cycles. It avoids the rapid degradation and non-specific reactivity seen with TCNE, allowing for controlled single-electron transfer (SET) processes and the formation of stable radical anions under visible light irradiation [2].
In polymer chemistry, fumaronitrile is utilized as a solid, easily processable comonomer to introduce electron-deficient nitrile groups into polymer backbones. Its high melting point (93–96 °C) and thermodynamic stability make it vastly superior to maleonitrile and volatile acrylonitrile for precise, reproducible batch formulations in advanced materials science [3].
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